Enalaprilat tert-Butyl Ester

Description

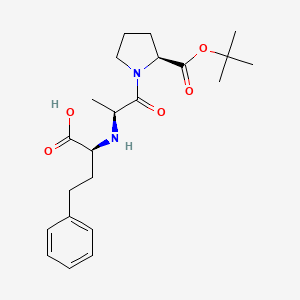

Enalaprilat tert-Butyl Ester (CAS 674796-29-3) is a protected derivative of enalaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor enalapril. It is structurally characterized by the addition of a tert-butyl ester group to the carboxylate moiety of enalaprilat, enhancing its lipophilicity and stability for research applications. This compound is primarily utilized as a biochemical standard in pharmacokinetic and metabolic studies due to its role in elucidating the transport and hydrolysis mechanisms of enalaprilat .

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O5/c1-15(23-17(20(26)27)13-12-16-9-6-5-7-10-16)19(25)24-14-8-11-18(24)21(28)29-22(2,3)4/h5-7,9-10,15,17-18,23H,8,11-14H2,1-4H3,(H,26,27)/t15-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFBUHZOXLSHBK-SZMVWBNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)OC(C)(C)C)NC(CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)OC(C)(C)C)N[C@@H](CCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Deprotection Strategy

The synthesis often begins with protected amino acids to ensure regioselectivity. For example, BOC-L-alanine and L-proline methyl ester hydrochloride undergo condensation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in dichloromethane at 0–10°C, followed by warming to 25°C. The BOC group is subsequently removed via hydrochloric acid in ethanol, yielding L-alanyl-L-proline after neutralization with sodium hydroxide. This intermediate is critical for coupling with ethyl 2-oxo-4-phenylbutyrate under hydrogenation conditions using Raney nickel.

Key Data:

tert-Butyl Esterification via Carbodiimide Coupling

A direct route from L-alanyl-L-proline tert-butyl ester and ethyl α-bromo-benzenebutanoate employs ammonium carbonate in nitromethane/water at 50°C for 96 hours. This method avoids traditional coupling agents, instead leveraging nucleophilic substitution, and achieves a 74% yield of enalaprilat tert-butyl ester.

Reaction Scheme:

-

Nucleophilic Attack : The amine group of L-alanyl-L-proline tert-butyl ester displaces bromide in ethyl α-bromo-benzenebutanoate.

-

Ester Hydrolysis : The ethyl ester is hydrolyzed to the free acid under basic conditions.

Recrystallization for Purification

Impurities such as the diketo derivative (up to 1.5%) are mitigated through recrystallization. A stoichiometric mixture of enalapril ethyl ester and maleic acid in heated ethyl acetate yields needle-shaped crystals. Subsequent dissolution in water and extraction with volatile solvents (e.g., ethyl acetate) enhances purity.

Comparative Analysis of Methodologies

Yield Optimization

Solvent and Catalyst Selection

-

Hydrogenation : Raney nickel in ethanol under 2 atm H₂ provides optimal enantioselectivity. Alternatives like palladium on carbon result in over-reduction.

-

Esterification : tert-Butyl acetate with perchloric acid achieves 70% yield for pyroglutamic acid tert-butyl ester, a precursor.

Structural and Process Characterization

Spectroscopic Validation

Thermodynamic Stability

Industrial-Scale Considerations

Cost-Effectiveness

Environmental Impact

-

Waste Streams : Aqueous HCl/NaOH neutralization requires pH adjustment before disposal.

-

Green Chemistry : Nitromethane (GHS Category 2) is replaced with acetonitrile in newer protocols.

Emerging Methodologies

Chemical Reactions Analysis

Enalaprilat tert-Butyl Ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and tert-butanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl hydroperoxide.

Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the tert-butyl moiety with other substituents.

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Enalaprilat tert-Butyl Ester has several applications in scientific research:

Analytical Method Development: It is used as a reference standard in the development and validation of analytical methods for the quantification of enalapril and its metabolites.

Pharmaceutical Research: The compound is studied for its potential therapeutic effects and as a model compound in drug development.

Biological Studies: It is used in studies investigating the metabolism and pharmacokinetics of enalapril and its derivatives.

Mechanism of Action

Enalaprilat tert-Butyl Ester, like enalaprilat, inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that increases blood pressure and promotes sodium reabsorption in the kidneys. By inhibiting ACE, this compound reduces blood pressure and fluid volume, making it effective in managing hypertension .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Enalaprilat Esters: Key Structural Variants

Enalaprilat derivatives are distinguished by their ester groups, which influence physicochemical properties and metabolic behavior. Key analogs include:

- Enalapril (Ethyl Ester, MK-421) : The ethyl ester prodrug of enalaprilat, designed to improve oral bioavailability .

- Enalaprilat Benzyl Ester (CAS 76391-33-8) : Features a benzyl group, increasing aromaticity and altering hydrolysis kinetics .

- Enalaprilat Butyl tert-Butyl Diester : A diester variant with enhanced lipophilicity .

Table 1: Structural and Physicochemical Properties

| Compound | Ester Group | Molecular Formula | CAS Number | LogP* (Predicted) |

|---|---|---|---|---|

| Enalaprilat | None (Diacid) | C18H24N2O5 | 84680-54-6 | -1.2 |

| Enalapril (Ethyl Ester) | Ethyl | C20H28N2O5 | 75847-73-3 | 0.8 |

| Enalaprilat tert-Butyl Ester | tert-Butyl | C22H32N2O5 | 674796-29-3 | 2.1 |

| Enalaprilat Benzyl Ester | Benzyl | C24H28N2O5 | 76391-33-8 | 2.5 |

Pharmacokinetic and Metabolic Differences

- Enalapril (Ethyl Ester) : Rapidly hydrolyzed in the liver to enalaprilat, achieving peak plasma concentrations (Cmax) within 4 hours. Its oral bioavailability is ~60%, compared to <10% for enalaprilat alone due to improved intestinal absorption via peptide transporters .

- This compound : The bulky tert-butyl group slows hydrolysis, leading to prolonged systemic exposure. In vitro studies suggest a 10-fold lower metabolic clearance compared to the ethyl ester, making it less suitable as a prodrug but valuable for studying hepatic transport barriers .

- Enalaprilat Benzyl Ester : The aromatic ester group confers resistance to enzymatic hydrolysis, resulting in negligible conversion to enalaprilat in vivo. This property makes it a stable analog for structural-activity relationship studies .

Table 2: Pharmacokinetic Parameters*

| Compound | Tmax (h) | t1/2 (h) | AUC (μg·h/mL) | Bioavailability |

|---|---|---|---|---|

| Enalapril (Ethyl Ester) | 1.5–4 | 11 | 120–180 | ~60% |

| Enalaprilat | N/A | 35–40 | 30–50 | <10% |

| This compound | 6–8 | 24–30 | 200–250 | <5% (Research) |

*Data synthesized from .

Biological Activity

Enalaprilat tert-butyl ester is a derivative of enalaprilat, the active metabolite of the ACE inhibitor enalapril. This compound has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and relevant research findings.

Overview of Enalaprilat and Its Derivatives

Enalapril is a prodrug that is converted to enalaprilat after administration. Enalaprilat acts as an angiotensin-converting enzyme (ACE) inhibitor, which plays a crucial role in lowering blood pressure and managing heart failure. The tert-butyl ester modification enhances the lipophilicity of enalaprilat, potentially improving its pharmacokinetic properties and bioavailability.

Enalaprilat exerts its biological effects primarily through the inhibition of ACE, which catalyzes the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor. By inhibiting this enzyme, enalaprilat leads to:

- Decreased Angiotensin II Levels : This results in vasodilation and reduced blood pressure.

- Increased Bradykinin Levels : Inhibition of ACE also prevents the breakdown of bradykinin, a peptide that promotes vasodilation.

The tert-butyl ester form may affect the absorption and distribution of enalaprilat, enhancing its therapeutic efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, studies on enalaprilat indicate:

- Absorption : Following oral administration as enalapril, peak plasma concentrations are reached within 1 hour.

- Half-life : The elimination half-life is approximately 11 hours, allowing for sustained pharmacological effects.

- Protein Binding : Enalaprilat is about 50% bound to plasma proteins.

Cellular Uptake and Transport Mechanisms

Research indicates that the uptake of enalaprilat is mediated by renal transporters. A study demonstrated that enalaprilat has significant affinity for organic anion transporter 3 (OAT3) and OAT4, which are involved in renal excretion. The uptake into cells expressing these transporters was significantly higher compared to control cells, suggesting that these transporters play a critical role in the pharmacokinetics of enalaprilat .

Case Studies

A notable case study observed the efficacy of enalapril in patients with hypertension and heart failure. The conversion rate to enalaprilat was found to correlate with improved clinical outcomes in these patients. Additionally, it was noted that drug-drug interactions involving OAT3 could influence the systemic concentrations of co-administered medications .

Comparative Efficacy

To better understand the biological activity of this compound compared to other ACE inhibitors, a summary table is presented below:

| Compound | Mechanism of Action | Peak Plasma Concentration | Half-life | Protein Binding |

|---|---|---|---|---|

| Enalapril | ACE Inhibition | 1 hour | 11 hours | ~50% |

| Enalaprilat | ACE Inhibition | 1 hour | 11 hours | ~50% |

| This compound | Enhanced Lipophilicity | TBD | TBD | TBD |

Q & A

Q. How should ethical considerations be integrated into studies involving Enalaprilat tert-Butyl Eter metabolism in animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies, including justification of sample sizes (power analysis) and humane endpoints. Obtain approval from institutional animal care committees (IACUC) and document anesthesia/analgesia protocols. For metabolite profiling, minimize animal use by sharing datasets via platforms like MetaboLights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.